methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate
Description
Methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate (CAS: 1187360-62-8) is a pyrazole-based compound featuring a 3-chlorophenyl substituent at the pyrazole ring’s 3-position and a methyl ester group at the 5-position. Pyrazole derivatives are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science . This compound’s synthesis typically involves cyclocondensation reactions or modifications of pre-functionalized pyrazole cores. Its molecular formula is C₁₁H₉ClN₂O₂, with a molecular weight of 236.66 g/mol.
Properties
IUPAC Name |
methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-9(13-14-10)7-3-2-4-8(12)5-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYXRVBZEALSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is primarily investigated for its potential therapeutic applications, particularly in treating inflammatory diseases. Its structure allows it to act as an intermediate in the synthesis of various pharmaceuticals, targeting specific biochemical pathways associated with inflammation and pain management. Notably, studies have indicated that this compound may inhibit enzymes involved in inflammatory processes, making it a candidate for drug development aimed at reducing side effects compared to traditional anti-inflammatory drugs .
Antimicrobial Properties
Research has shown that this pyrazole derivative exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting growth and viability. Such properties suggest its potential use in developing new antibiotics or antifungal agents .
| Property | Activity |
|---|---|
| Anti-inflammatory | Enzyme inhibition |
| Antimicrobial | Effective against pathogens |
| Potential Drug Formulation | Intermediate for pharmaceuticals |
Agricultural Chemistry
Pesticide Development
The compound is explored as a potential pesticide or herbicide due to its biological activity against pests and fungi. Its chlorophenyl group enhances its efficacy, allowing it to disrupt metabolic processes in target organisms. Research indicates that it can be developed into formulations that are both effective and environmentally friendly, addressing the growing demand for sustainable agricultural practices .
Case Study: Fungicidal Activity
In a study evaluating the fungicidal properties of this compound, it was found to significantly inhibit the growth of several fungal strains. The mechanism involves interference with fungal metabolism, indicating its potential application as a fungicide in crop protection strategies .
| Application Area | Target Organism | Efficacy |
|---|---|---|
| Pesticide | Various pests | High |
| Fungicide | Fungal pathogens | Significant inhibition |
Material Science
Synthesis of Advanced Materials
this compound is being investigated for its role in developing advanced materials, including polymers and coatings. Its unique chemical structure can impart desirable properties such as enhanced durability and resistance to environmental factors .
Case Study: Polymer Development
Research into the incorporation of this compound into polymer matrices has shown promising results in improving mechanical properties and thermal stability. Such advancements could lead to new applications in industries requiring robust materials .
| Material Type | Property Enhanced |
|---|---|
| Polymers | Mechanical strength |
| Coatings | Environmental resistance |
Mechanism of Action
The mechanism by which methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate exerts its effects involves the interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate with analogous pyrazole derivatives, focusing on structural variations, physicochemical properties, and functional attributes.
Impact of Substituent Position and Electronic Effects
- Chlorophenyl Position : The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl isomer (e.g., ). The meta-chloro substitution may influence π-π stacking interactions in biological targets compared to para-substituted analogs .
- Ester vs. Carboxylic Acid : Replacing the methyl ester (target) with a carboxylic acid (e.g., ) increases hydrophilicity, affecting bioavailability and binding to polar enzyme active sites .
- N1 Substitution: Unsubstituted N1 in the target compound vs. For example, bulky N1 substituents may reduce metabolic degradation .
Biological Activity
Methyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate is a compound of interest within medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a chlorophenyl group and a carboxylate moiety. This structural configuration is pivotal in determining its biological activity.
1. Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's mechanism involves inducing cell cycle arrest, particularly at the G2/M phase, leading to apoptosis in cancer cells .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.08 | G2/M phase arrest |
| A549 | 26 | Induction of apoptosis |
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
3. Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects, inhibiting the activity of cyclooxygenase (COX) enzymes involved in the inflammatory process. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cells : A study involving MCF-7 cells reported an IC50 value of 0.08 µM, indicating potent antiproliferative effects. The mechanism was linked to G2/M cell cycle arrest and subsequent apoptosis .
- Antimicrobial Evaluation : In a comparative study, this compound was tested against several pathogens, demonstrating superior activity against Staphylococcus aureus with an MIC of 0.22 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the pyrazole ring and substituents on the phenyl group have been shown to enhance or diminish its pharmacological effects. For instance, the presence of electron-withdrawing groups significantly increases its potency against cancer cell lines .
Chemical Reactions Analysis
Cyclocondensation with Hydrazines
The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl precursors. For example, trichloromethyl enones react with arylhydrazines to form pyrazoles, where regioselectivity depends on the hydrazine’s form (free base vs. hydrochloride). Using arylhydrazine hydrochlorides favors 1,3-regioisomers, while free hydrazines yield 1,5-regioisomers exclusively .
Example Conditions
| Hydrazine Type | Solvent | Temperature | Regioisomer Ratio (1,3:1,5) | Yield (%) |
|---|---|---|---|---|
| Phenylhydrazine·HCl | MeOH | Reflux | 100:0 | 70–97 |
| Free Phenylhydrazine | CHCl₃/MeOH | Reflux | 0:100 | 52–83 |
Data adapted from ACS Omega (2023) .
Methanolysis of Trichloromethyl Groups
Trichloromethyl intermediates undergo methanolysis to form carboxylate esters. This one-pot protocol involves sequential enone cyclization and esterification, enabling efficient synthesis of carboxyalkyl pyrazoles .
Nucleophilic Aromatic Substitution
The 3-chlorophenyl group participates in nucleophilic substitution under specific conditions. For example, chlorine can be replaced by amines or alkoxides using catalytic Cu or Pd:
Reaction Example
Substitution with Morpholine
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Conditions : CuI (10 mol%), K₂CO₃, DMF, 110°C, 12 h
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Product : 3-(3-morpholinophenyl)-1H-pyrazole-5-carboxylate
Halogenation of the Pyrazole Ring
Electrophilic bromination at the pyrazole’s 4-position introduces bromine, enabling further cross-coupling:
Reaction Conditions
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Reagent : NBS (N-bromosuccinimide)
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Solvent : DMF, 0°C → rt
-
Yield : 75–85% (based on similar substrates).
Ester Hydrolysis
The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or basic conditions:
Basic Hydrolysis
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Conditions : NaOH (2M), H₂O/EtOH, reflux, 4 h
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Product : 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxylic acid
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Yield : >90%.
Reduction of the Ester Group
Lithium aluminum hydride reduces the ester to a primary alcohol:
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Product : 5-(Hydroxymethyl)-3-(3-chlorophenyl)-1H-pyrazole
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Yield : 70–80%.
Oxidation to N-Oxides
Treatment with m-chloroperbenzoic acid oxidizes the pyrazole ring:
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Product : 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxylate N-oxide
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Yield : 60–75%.
Suzuki-Miyaura Coupling
After bromination at the 4-position, the pyrazole engages in palladium-catalyzed cross-coupling:
Example Reaction
-
Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°C
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Substrate : Methyl 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate
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Product : 4-Aryl derivatives (e.g., 4-phenyl substitution)
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Yield : 60–85%.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
